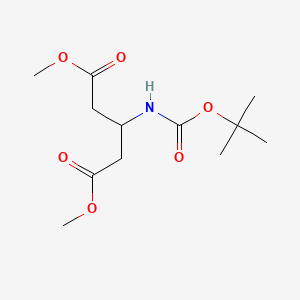![molecular formula C14H15N5O3 B2778433 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide CAS No. 941887-39-4](/img/structure/B2778433.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide is a chemical compound featuring a complex structure incorporating multiple rings and functional groups. Due to its unique arrangement, it is of significant interest in various scientific fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common route starts with the formation of the tetrahydroimidazo ring system through condensation reactions involving suitable amines and carbonyl compounds. Subsequent steps involve the addition of phenyl and acetyl groups using appropriate reagents under controlled conditions such as specific temperatures, pH levels, and catalysts.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for high yield and purity. This may involve continuous flow chemistry techniques or batch processing in large reactors. The purification steps, including crystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dioxo group, leading to various derivatives.
Reduction: Reduction can alter the imidazo[2,1-c][1,2,4]triazin ring system, potentially yielding more reactive intermediates.
Substitution: Substitution reactions, especially on the phenyl ring, can introduce various functional groups, modifying the compound's properties.
Common Reagents and Conditions Used in These Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions.
Major Products Formed from These Reactions:
Wissenschaftliche Forschungsanwendungen
This compound finds use in several research fields:
Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: Studying its interactions with biological systems, particularly its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigation into its pharmacological properties, including potential therapeutic effects for various diseases.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: It may target specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways, affecting processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide stands out due to its unique structural features:
Similar Compounds: Includes analogs with variations in the phenyl ring or modifications in the tetrahydroimidazo ring system.
Uniqueness: Its specific combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a compound of significant interest for further study and application.
Eigenschaften
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-15-11(20)9-19-13(22)12(21)18-8-7-17(14(18)16-19)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNXBHEOLXWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2778350.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide](/img/structure/B2778351.png)

![4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2778358.png)

![6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2778360.png)
![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2778365.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)


